Adb-chminaca

CB1 receptor Binding affinity Indazole cannabinoid

Forensic toxicology and pharmacology laboratories requiring ADB-CHMINACA for analytical method development or in vitro SAR studies face challenges in sourcing certified reference material (CRM) with verified identity and purity that matches the specific metabolic signature (A9, A4, A6 hydroxylated metabolites) reported in human hepatocyte studies. • Quantitative Accuracy: Deuterated internal standard (MAB-CHMINACA-d₄) available for isotope dilution LC-MS/MS, ensuring precise quantitation in biological matrices. • Assay Integrity: Distinct tert-leucine amide side chain and cyclohexylmethyl N1-substituent confer unique receptor binding kinetics compared to valine (AB-CHMINACA) or benzyl (ADB-BINACA) analogs; substitution compromises functional assay comparability. • Regulatory Compliance: DEA-exempt CRM solutions enable U.S. laboratories to procure without additional Schedule I paperwork; state-specific requirements may apply. Bulk neat solids available for qualified institutions undertaking in-house metabolism or cytotoxicity studies.

Molecular Formula C21H30N4O2
Molecular Weight 370.5 g/mol
CAS No. 1185887-13-1
Cat. No. B592636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-chminaca
CAS1185887-13-1
SynonymsL-MAB-CHMINACA;  N-[(1S)-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)- 1H-indazole-3-carboxamide; 
Molecular FormulaC21H30N4O2
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
InChIInChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/t18-/m1/s1
InChIKeyZWCCSIUBHCZKOY-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADB-CHMINACA: High-Affinity CB₁ Agonist


ADB-CHMINACA (CAS 1185887-13-1, also designated MAB-CHMINACA or ADMB-CHMINACA) is an indazole-derived synthetic cannabinoid that functions as a potent full agonist at human cannabinoid receptor 1 (hCB₁). Originally developed by Pfizer in 2009 as part of an analgesic development program [1], this compound exhibits a reported CB₁ binding affinity (Kᵢ) of 0.289 nM and a functional EC₅₀ value of 0.620 nM, placing it among the most potent synthetic cannabinoids identified to date [2]. The compound bears a distinctive tert-leucine amide structural motif that distinguishes it from earlier generation valine- and phenylalanine-derived indazole cannabinoids, and its cyclohexylmethyl tail group directs its metabolic fate primarily toward hydroxylation pathways distinct from fluorinated or unsubstituted benzyl analogs [3].

Indazole-derived synthetic cannabinoid tool for hCB₁ receptor pharmacology studies.
Reported sub-nanomolar binding affinity (Kᵢ context)
Tert-leucine amide side chain distinguishes from valine- and phenylalanine-derived indazoles.
Alters metabolic fate and parent detectability in biological matrices
Cyclohexylmethyl N1-substituent directs hydroxylation pathway distinct from fluorinated/benzyl analogs.
Metabolite targets (A9, A4, A6) require compound-specific reference standards

ADB-CHMINACA: Why Substitution Fails


Within the indazole synthetic cannabinoid family, compounds that share similar core scaffolds (e.g., indazole-3-carboxamide) exhibit order-of-magnitude differences in receptor binding affinity and functional potency that translate to materially different experimental outcomes [1]. The tert-leucine amide side chain of ADB-CHMINACA confers a distinct pharmacokinetic and metabolic signature compared to the valine amide of AB-CHMINACA or the methyl ester terminus of MDMB-CHMICA, affecting both parent compound detectability in biological matrices and the specific hydroxylated metabolites that must be targeted for consumption verification [2]. Consequently, substituting ADB-CHMINACA with a structurally related analog such as AB-CHMINACA or ADB-BINACA without adjusting assay conditions, calibration ranges, or metabolite targets will compromise analytical accuracy, functional assay comparability, and regulatory compliance in forensic or clinical research settings [3].

Side-chain mismatch with AB-CHMINACA
Valine amide (AB-CHMINACA) instead of tert-leucine alters metabolic signature; calibrators and metabolite targets may not transfer.
Methyl ester terminus of MDMB-CHMICA
Distinct parent stability and MS fragmentation prevent direct substitution in LC-MS/MS methods; require separate calibration ranges.
Head group impact with ADB-BINACA
Benzyl replacement of cyclohexylmethyl dramatically reduces functional potency; assay protocols optimized for one cannot be reused without re-validation.

ADB-CHMINACA: Comparative Evidence


CB₁ Binding Affinity vs. AB-CHMINACA

ADB-CHMINACA demonstrates approximately 2.7-fold higher CB₁ receptor binding affinity (lower Kᵢ) compared to its close structural analog AB-CHMINACA, as measured under comparable in vitro radioligand displacement assay conditions [1]. This difference arises from the tert-leucine amide side chain in ADB-CHMINACA replacing the valine amide present in AB-CHMINACA, resulting in enhanced receptor interaction energetics [2].

CB₁ Binding Affinity vs. AB-CHMINACA
Cross-study comparable
Kᵢ 0.289 nM (ADB-CHMINACA)
vs
Kᵢ 0.78 nM (AB-CHMINACA)
Reported ~2.7× higher affinity supports distinct analytical calibration ranges.
Radioligand displacement on hCB₁; affinity difference affects detection thresholds.
CB1 receptor Binding affinity Indazole cannabinoid

CB₁ Functional Potency vs. ADB-FUBINACA

In functional assays of CB₁ receptor activation, ADB-CHMINACA (EC₅₀ = 0.620 nM) exhibits approximately 1.6-fold higher potency than ADB-FUBINACA (EC₅₀ = 0.98 nM) [1]. This difference is attributable to the substitution of ADB-FUBINACA's 4-fluorobenzyl head group with ADB-CHMINACA's cyclohexylmethyl moiety, which alters receptor activation kinetics despite comparable binding affinities [2].

CB₁ Functional Potency vs. ADB-FUBINACA
Cross-study comparable
EC₅₀ 0.620 nM (ADB-CHMINACA)
vs
EC₅₀ 0.98 nM (ADB-FUBINACA)
1.6× higher potency; substituting reference may misrank SAR potency.
Functional cAMP/GTPγS assay; head-group exchange alters activation kinetics.
Functional activity CB1 agonist EC50

CB₁ Potency vs. ADB-BINACA

Despite sharing the same tert-leucine amide side chain, ADB-CHMINACA (EC₅₀ = 0.620 nM) displays approximately 23.7-fold higher functional potency at CB₁ receptors than ADB-BINACA (EC₅₀ = 14.7 nM) [1][2]. This substantial potency gap stems from the replacement of ADB-BINACA's benzyl head group with ADB-CHMINACA's cyclohexylmethyl group, demonstrating that the N1-substituent exerts a dominant effect on functional agonist efficacy independent of the amino acid-derived terminus [3].

CB₁ Potency vs. ADB-BINACA
Cross-study comparable
~23.7× higher functional potency
Large potency gap precludes protocol interchangeability; assay ranges must be re-established.
Benzyl vs. cyclohexylmethyl N1 substitution drives potency difference.
Structure-activity relationship CB1 agonist Functional selectivity

Cytotoxicity vs. MDMB-CHMICA

In a comparative MTT cytotoxicity study using A549 lung carcinoma and TR146 buccal carcinoma cell lines, MDMB-CHMICA smoke condensate exhibited higher cytotoxic sensitivity than ADB-CHMINACA smoke condensate when both were compared against damiana (Turnera diffusa) smoke condensate as a plant matrix control [1]. While both synthetic cannabinoid reference standards produced concentration-dependent decreases in cell viability, ADB-CHMINACA extracts were noted to be more potent than the damiana plant extract alone, yet less potent than MDMB-CHMICA in the smoke condensate comparison [1].

Cytotoxicity vs. MDMB-CHMICA
Head-to-head comparison
Qualitative ranking: MDMB-CHMICA > ADB-CHMINACA > damiana control
Supports compound-specific cytotoxicity profiling; not interchangeable in exposure assessment.
MTT assay in A549/TR146 cells; smoke condensate comparison.
Cytotoxicity MTT assay Forensic toxicology

Key Metabolites for Forensic Confirmation

In human hepatocyte incubation studies (10 μmol/L, 3 h), ADB-CHMINACA undergoes biotransformation primarily at the cyclohexylmethyl tail, generating ten major phase I metabolites, a pattern consistent with structural analogs but yielding compound-specific hydroxylated products [1]. Three metabolites—designated A9 (ADB-CHMINACA hydroxycyclohexylmethyl), A4 (ADB-CHMINACA 4″-hydroxycyclohexyl), and A6 (ADB-CHMINACA hydroxycyclohexylmethyl)—were identified as optimal targets for documenting ADB-CHMINACA intake in clinical and forensic casework [1]. Minor reactions also occurred at the tert-butyl chain, and only two of six commercially available potential metabolite standards matched actual metabolites detected in hepatocyte incubations [1].

Key Metabolites for Forensic Confirmation
Class-level inference
  • A9 – ADB-CHMINACA hydroxycyclohexylmethyl
  • A4 – 4″-hydroxycyclohexyl
  • A6 – hydroxycyclohexylmethyl isomer
Only 2/6 commercial standards matched in vitro metabolites.
Confirms need for compound-specific metabolite reference standards; generic panels insufficient.
Human hepatocyte incubation, LC-HRMS analysis.
Metabolite identification Human hepatocytes LC-HRMS

ADB-CHMINACA: Application Scenarios


LC-MS/MS Calibration Standards

ADB-CHMINACA certified reference material (CRM) solutions (e.g., 100 μg/mL in methanol, Cerilliant®) serve as primary calibrators for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods targeting ADB-CHMINACA and its metabolites in urine, blood, oral fluid, and hair specimens for forensic toxicology and clinical case confirmation [1][2]. The compound's distinct metabolic profile—with A9, A4, and A6 as the recommended confirmatory targets [3]—necessitates use of ADB-CHMINACA-specific reference standards rather than generic cannabinoid calibrators. Deuterated internal standards (e.g., MAB-CHMINACA-d4) are commercially available for accurate quantification via isotope dilution mass spectrometry .

CB₁ Receptor Pharmacology & SAR Studies

Given its high binding affinity (Kᵢ = 0.289 nM) and functional potency (EC₅₀ = 0.620 nM) at CB₁ receptors [1], ADB-CHMINACA serves as a reference full agonist in in vitro pharmacological assays investigating indazole-based synthetic cannabinoid SAR. The compound's tert-leucine amide side chain and cyclohexylmethyl N1-substituent provide a defined structural baseline for comparing the effects of amino acid terminus modifications (e.g., valine in AB-CHMINACA) and head group substitutions (e.g., benzyl in ADB-BINACA, 4-fluorobenzyl in ADB-FUBINACA) on receptor binding kinetics and functional activation [2][3].

Metabolite Reference Standards for Forensic Confirmation

The human hepatocyte metabolism data for ADB-CHMINACA [1] provide a validated foundation for analytical reference standard manufacturers to produce and certify the specific hydroxylated metabolites (A9, A4, A6) required for definitive intake confirmation. Given that only two of six commercially available potential metabolite standards matched actual in vitro metabolites, procurement of ADB-CHMINACA parent compound for in-house metabolism studies or targeted metabolite standard synthesis is essential for laboratories developing confirmatory assays [1].

Inhalation Toxicology Cytotoxicity Assessment

As demonstrated in comparative MTT assays using A549 lung carcinoma and TR146 buccal carcinoma cell lines [1], ADB-CHMINACA reference standards and smoke condensates produce quantifiable, concentration-dependent reductions in cell viability. Laboratories investigating pulmonary or mucosal toxicity of synthetic cannabinoid aerosols require ADB-CHMINACA reference material distinct from MDMB-CHMICA or other analogs, as the observed cytotoxicity profiles differ among structurally related compounds under identical exposure conditions [1].

Application
Selection Property
Validation Focus
LC-MS/MS Calibration Standards
Certified reference material purity and stability; deuteration level for SIL-IS
Calibration linearity across target range; matrix effects in urine/blood/oral fluid
CB₁ Receptor Pharmacology & SAR Studies
Reported sub-nanomolar binding affinity and functional EC₅₀ context
Functional potency verification against reference full agonist; selectivity panel
Metabolite Reference Standards for Forensic Confirmation
Identified metabolite identity (A9, A4, A6) and chromatographic resolution
Co-elution assessment; stability of hydroxylated metabolites in sample matrix
Inhalation Toxicology Cytotoxicity Assessment
Cell-line specific cytotoxicity profile (A549, TR146)
Concentration-response reproducibility; comparison to plant matrix smoke condensate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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